molecular formula C15H21BO2 B1315836 (E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane CAS No. 177573-86-3

(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No. B1315836
M. Wt: 244.14 g/mol
InChI Key: YIABKORCFFPVSM-XYOKQWHBSA-N
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Description

This compound is a boronic ester, specifically a pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. One notable reaction is the protodeboronation, which is a type of deboronation that involves the removal of a boronate ester .

Scientific Research Applications

Synthesis and Molecular Structure

The compound has been synthesized using rhodium-catalyzed hydroboration and characterized by X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the boron atom. This study provides insights into the molecular structure and potential applications in crystallography and material science (Coombs et al., 2006).

Inhibitory Activity Against Serine Proteases

Derivatives of this compound have been synthesized and demonstrated inhibitory activity against serine proteases, including thrombin. This suggests potential biomedical applications, particularly in the development of therapeutic agents targeting serine proteases (Spencer et al., 2002).

Fluorescence Probes for Hydrogen Peroxide Detection

A series of boronate ester fluorescence probes based on this compound have been synthesized for the detection of hydrogen peroxide. These probes exhibit varied fluorescence responses, indicating potential applications in chemical sensing and biological imaging (Lampard et al., 2018).

Generation of Enol Borates and Addition to Aldehydes

Enol borates derived from this compound have been used to add to aldehydes, leading to syn-aldols. This demonstrates its utility in organic synthesis, particularly in the stereoselective synthesis of alcohols (Hoffmann et al., 1987).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-phenylprop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-10,12H,11H2,1-4H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIABKORCFFPVSM-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571180
Record name 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-tetramethyl-2-(3-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane

CAS RN

177573-86-3
Record name 4,4,5,5-Tetramethyl-2-[(1E)-3-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AK Jaladi, H Kim, JH Lee, WK Shin, H Hwang… - New Journal of …, 2019 - pubs.rsc.org
Lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA)-catalyzed hydroboration of alkynes with pinacolborane (HBpin) was demonstrated. The hydroboration proceeded more …
Number of citations: 19 pubs.rsc.org
C Zhang - 2021 - search.proquest.com
This dissertation will present two main projects focusing on the construction of enantiomerically enriched α-boryl organometallic reagents by transition metal catalysis. The first project …
Number of citations: 2 search.proquest.com
F Lanza, JM Pérez, RP Jumde, SR Harutyunyan - Synthesis, 2019 - thieme-connect.com
We present a study on sequential conjugate addition of Grignard reagents to alkenyl-heteroarenes followed by trapping of the resulting enolates, yielding moderate to good …
Number of citations: 10 www.thieme-connect.com
AK Jaladi, HS Choi, DK An - New Journal of Chemistry, 2020 - pubs.rsc.org
The hydroboration of alkynes with pinacolborane (HBpin) under catalyst- and solvent-free conditions was demonstrated. Various alkynes were smoothly converted into alkenyl boronate …
Number of citations: 15 pubs.rsc.org
JM Zanghi - 2020 - search.proquest.com
Enantioselective Copper-Catalyzed C–C Bond Forming Reactions Utilizing α-Borylcopper Nucleophiles Enantioselective Copper-Catalyzed C–C Bond Forming Reactions Utilizing α-…
Number of citations: 3 search.proquest.com

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